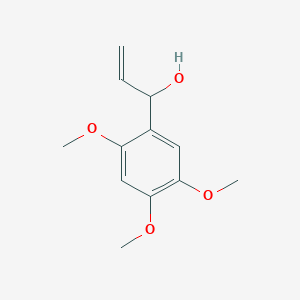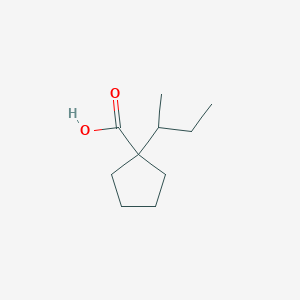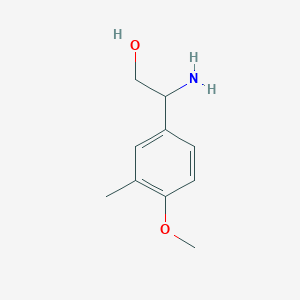
2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenylethanol, featuring an amino group and a methoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-methoxyphenyl)ethanol
- 2-Amino-2-(3-methylphenyl)ethanol
- 2-Amino-2-(4-methylphenyl)ethanol
Uniqueness
2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is unique due to the presence of both methoxy and methyl groups on the aromatic ring. This combination of functional groups can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-amino-2-(4-methoxy-3-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-5-8(9(11)6-12)3-4-10(7)13-2/h3-5,9,12H,6,11H2,1-2H3 |
InChI Key |
GQODYMZHRVORFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




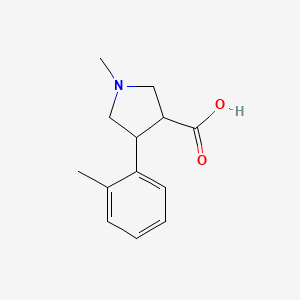


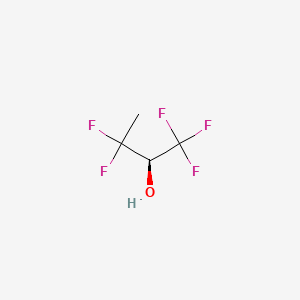



![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)


